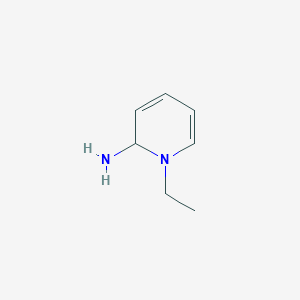

n-Ethyl-2-aminopyridine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H12N2 |

|---|---|

Peso molecular |

124.18 g/mol |

Nombre IUPAC |

1-ethyl-2H-pyridin-2-amine |

InChI |

InChI=1S/C7H12N2/c1-2-9-6-4-3-5-7(9)8/h3-7H,2,8H2,1H3 |

Clave InChI |

DGDKHYBZJIUILW-UHFFFAOYSA-N |

SMILES canónico |

CCN1C=CC=CC1N |

Origen del producto |

United States |

Synthetic Methodologies for N Ethyl 2 Aminopyridine and Its Derivatives

Strategies for N-Alkylation of 2-Aminopyridine (B139424)

The direct N-alkylation of 2-aminopyridine is a fundamental transformation for producing N-substituted derivatives like N-Ethyl-2-aminopyridine. However, traditional methods using alkyl halides can be inefficient, often resulting in poor yields due to competitive alkylation at the pyridine (B92270) ring's nitrogen atom. researchgate.net To overcome this, alternative strategies have been developed.

One effective method involves reductive amination, where an N-alkylaminopyridine is formed from 2-aminopyridine and a carboxylic acid in the presence of a reducing agent like sodium borohydride. researchgate.net This approach offers good yields under mild conditions. Another powerful technique is the Buchwald-Hartwig amination, which uses a palladium catalyst to facilitate the coupling of 2-halopyridines with amines. nih.gov While effective, this method requires transition metal catalysis and sometimes elevated temperatures. nih.gov

More recently, metal-free catalytic N-alkylation methods have emerged. For instance, BF₃·OEt₂ can catalyze the reaction between 2-aminopyridines and 1,2-diketones under aerobic conditions, leading to a variety of substituted secondary amines in good to excellent yields. nih.govacs.org The reaction's efficiency is influenced by the electronic properties of the 2-aminopyridine, with electron-donating groups generally providing higher yields due to increased nucleophilicity. acs.org

Table 1: Comparison of N-Alkylation Strategies for 2-Aminopyridine This table is interactive. Click on the headers to sort.

| Method | Reagents/Catalyst | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | Carboxylic Acid, Sodium Borohydride | Mild | Good yields, avoids over-alkylation | Requires stoichiometric reducing agent |

| Buchwald-Hartwig Amination | 2-Halopyridine, Amine, Palladium Catalyst | Elevated Temperature | Powerful, broad scope | Requires transition metal, potential for catalyst contamination |

| Metal-Free Catalysis | 1,2-Diketone, BF₃·OEt₂ | Aerobic | Metal-free, good to excellent yields | Specific to diketone substrates |

| Alternative Activation | 2-Mercaptopyridine, 1,2-Dibromoethane, Amine | 50 °C | Mild, catalyst-free | Multi-step process, moderate yields |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like substituted 2-aminopyridines in a single step from three or more starting materials. mdpi.comnih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular diversity. nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce environmental impact by minimizing waste and energy consumption. Key strategies include the use of solvent-free conditions and performing reactions at ambient temperatures.

Solvent-Free Reaction Conditions

Solvent-free synthesis is a cornerstone of green chemical technology, offering both economic and environmental benefits. mdpi.com Several MCRs for producing 2-aminopyridine derivatives are performed under solvent-free conditions, often requiring just the neat mixing of reactants. mdpi.comnih.govsemanticscholar.org For example, the one-pot reaction of enaminones, primary amines, and malononitrile (B47326) proceeds efficiently without a solvent to yield substituted 2-aminopyridines. nih.gov Similarly, a four-component reaction can be conducted under solvent-free conditions at room temperature. mdpi.com Another green method involves the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534) at 80–90 °C without any solvent. mdpi.com A three-component reaction of 2-aminopyridine, benzaldehydes, and phenols at 80°C also proceeds without a solvent to create pseudo-Betti products. nih.gov

Ambient Temperature Synthesis Protocols

Conducting reactions at room temperature significantly reduces the energy footprint of a synthetic process. A notable example is a base-promoted cascade reaction of N-propargylic β-enaminones with formamides, which proceeds smoothly at ambient temperature to deliver densely substituted 2-aminopyridines. dicp.ac.cnacs.org This reaction uses sodium hydroxide (B78521) as the only additive and generates water and sodium formate (B1220265) as benign byproducts. dicp.ac.cnacs.org Additionally, the synthesis of Schiff base derivatives has been successfully achieved at ambient temperature by stirring 2-aminopyridine and benzaldehyde (B42025) in an ethanol-water mixture, yielding the product in significantly higher amounts than traditional heating methods. ijcrcps.com

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, derived from 2-aminopyridine are valuable intermediates and compounds in their own right. scirp.org They are typically synthesized through the condensation reaction of the primary amino group of a 2-aminopyridine derivative with a carbonyl group from an aldehyde or ketone. jocpr.comniscpr.res.in

The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid, and carried out in a solvent like methanol (B129727) or ethanol (B145695) under reflux. scirp.orgjocpr.com The general procedure involves mixing equimolar amounts of the 2-aminopyridine and the aldehyde, followed by heating until the reaction is complete, as monitored by thin-layer chromatography (TLC). tandfonline.com Recent advancements have demonstrated that these syntheses can also be performed efficiently at room temperature, aligning with green chemistry principles and often providing higher yields. ijcrcps.com

Table 2: Selected Examples of Schiff Base Synthesis from 2-Aminopyridines This table is interactive. Click on the headers to sort.

| 2-Aminopyridine Derivative | Aldehyde/Ketone | Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | Substituted Benzaldehydes | Reflux, 9h | Methanol | 70-90% | scirp.org |

| 2-Aminopyridine Derivatives | 3,4,5-Trimethoxy Benzaldehyde | Reflux, 75°C | Absolute Ethanol | Moderate to Good | tandfonline.com |

| 2-Aminopyridine | Pyrazole-4-carbaldehydes | Reflux, 6h, Acetic Acid | Absolute Ethanol | ~80% | jocpr.com |

| 2-Aminopyridine | Benzaldehyde | Ambient Temp, 1h | Ethanol-Water (1:1) | 95.6% | ijcrcps.com |

| Di(2-pyridyl) Ketone | 2-Aminopyridine | Reflux, 70°C, 5h, Acetic Acid | Ethanol | - | ijsred.com |

Advanced Functionalization and Derivatization Routes

Beyond initial synthesis, N-substituted 2-aminopyridines serve as platforms for further chemical modification, leading to a wide array of complex heterocyclic structures. Transition metal-catalyzed cross-coupling reactions are particularly powerful for this purpose.

Rhodium and Iridium catalysts have been employed for the C-H activation and subsequent functionalization of N-aryl-2-aminopyridines. rsc.org These reactions allow for advanced transformations such as:

Alkylation: Coupling with diazo compounds in the presence of a rhodium catalyst can introduce alkyl groups. rsc.org

Annulation: Reactions with internal alkynes, sulfoxonium ylides, or enones can build new fused ring systems, such as indoles, onto the aminopyridine core. rsc.org

Nitration: Cobalt-catalyzed nitration of N-phenyl-2-aminopyridine with silver nitrate (B79036) provides an efficient method for introducing a nitro group. rsc.org

Furthermore, chemodivergent synthesis allows for the creation of different product scaffolds from the same starting materials by simply changing the reaction conditions. For example, the reaction of α-bromoketones with 2-aminopyridine can be directed to form either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines by tuning the catalyst and solvent system. rsc.org These advanced routes highlight the versatility of the 2-aminopyridine scaffold in constructing diverse and complex molecules.

Formation of Azaheterocycles

The dual nucleophilic nature of 2-aminopyridines makes them valuable precursors for the synthesis of various fused azaheterocycles. sioc-journal.cnresearchgate.net These reactions typically involve the reaction of the aminopyridine with bifunctional electrophiles, leading to the construction of five- and six-membered heterocyclic rings.

Imidazo[1,2-a]pyridines: These bicyclic systems are of significant interest in medicinal chemistry. A common synthetic route involves the condensation of a 2-aminopyridine with an α-haloketone. For instance, the reaction of 2-aminopyridine with ethyl bromopyruvate is a well-established method for preparing imidazo[1,2-a]pyridine-2-carboxylic acid derivatives. nih.gov The reaction proceeds via initial N-alkylation of the exocyclic amino group, followed by intramolecular cyclization. The use of β-cyclodextrin in aqueous media has been shown to facilitate the synthesis of imidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines, offering an environmentally benign approach. arkat-usa.org Furthermore, a chemodivergent synthesis allows for the selective formation of either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines from the same α-bromoketone and 2-aminopyridine starting materials by altering the reaction conditions. rsc.orgresearchgate.net

Pyrido[1,2-a]pyrimidines: These heterocycles can be synthesized from 2-aminopyridines and β-dicarbonyl compounds or their equivalents. For example, the reaction of ethyl 2-pyridylaminomethylenemalonates, derived from 2-aminopyridines and ethyl ethoxymethylenemalonate, can lead to the formation of substituted 3-carbethoxy-2H-pyrido[1,2-a]pyrimidin-4-ones upon cyclization. acs.org The cyclization of N-2-pyridyl benzoylacetamides can also yield 4-phenyl-2H-pyrido[1,2-a]pyrimidine-2-one. acs.org

Pyrazolo[1,5-a]pyridines: While less common, synthetic routes to this scaffold can be envisioned through reactions involving 2-aminopyridines and appropriate three-carbon synthons.

The table below summarizes the formation of various azaheterocycles from 2-aminopyridine derivatives.

| Starting Material (2-Aminopyridine Derivative) | Reagent | Product (Azaheterocycle) | Reference |

| 2-Aminopyridine | α-Bromoketone | Imidazo[1,2-a]pyridine | arkat-usa.org |

| 2-Aminopyridine | Ethyl bromopyruvate | Imidazo[1,2-a]pyridine-2-carboxylic acid ester | nih.gov |

| Substituted 2-Aminopyridines | α-Bromoketones | 3-Bromoimidazo[1,2-a]pyridines | rsc.orgresearchgate.net |

| Ethyl 2-pyridylaminomethylenemalonate | Heat | 3-Carbethoxy-2H-pyrido[1,2-a]pyrimidin-4-one | acs.org |

| N-2-pyridyl benzoylacetamide | Heat | 4-Phenyl-2H-pyrido[1,2-a]pyrimidine-2-one | acs.org |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of N-aryl-2-aminopyridines. nih.govresearchgate.net The pyridyl group in these substrates can act as a directing group, facilitating a variety of transformations. nih.gov

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are widely used to introduce aryl, vinyl, and alkynyl groups onto the pyridine or the N-aryl ring. eie.grrsc.org For instance, Pd-catalyzed Suzuki cross-coupling reactions have been employed for the iterative functionalization of pyridine rings. eie.gr Similarly, Pd(II)-catalyzed annulation of N-aryl-2-aminopyridines with alkynes provides access to indole (B1671886) derivatives. rsc.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity in these transformations. researchgate.netmdpi.com

Ruthenium complexes have also been utilized for the N-alkylation of amines and sulfonamides via a "borrowing hydrogen" mechanism. eie.gr This methodology allows for the formation of C-N bonds using alcohols as alkylating agents.

The table below provides examples of transition metal-catalyzed cross-coupling reactions involving this compound derivatives.

| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| N-Aryl-2-aminopyridine | Arylboronic acid | Pd catalyst | Biaryl | eie.gr |

| N-Aryl-2-aminopyridine | Alkyne | Pd(II) catalyst | Indole derivative | rsc.org |

| Amine/Sulfonamide | Alcohol | Ru complex | N-Alkylated product | eie.gr |

| Aryl chloride | Aryl trialkoxysilane | Pd(OAc)2/TBAF | Biaryl | mdpi.com |

Annulation Reactions

Annulation reactions provide a direct route to fused heterocyclic systems by forming two new bonds in a single synthetic operation. For this compound and its derivatives, these reactions are particularly useful for constructing polycyclic aromatic compounds.

A copper-catalyzed annulation of electrophilic benzannulated heterocycles, such as 3-nitroindoles, with 2-aminopyridine has been developed to synthesize indole-fused imidazo[1,2-a]pyridines. acs.org This methodology has also been extended to the synthesis of benzothieno-imidazo[1,2-a]pyridines. acs.org

Furthermore, [3+2]-annulation reactions involving nitroalkenes and 2-aminopyridines can lead to the formation of 3-nitro-imidazo[1,2-a]pyridines. chim.it Metal-free annulation reactions have also been reported, for instance, the reaction between 2-aminopyridine derivatives and arenes to afford pyrido[1,2-a]benzimidazoles, where a methyl group on the arene acts as a traceless directing group. nih.gov

The following table summarizes selected annulation reactions.

| This compound Derivative | Reagent | Catalyst/Conditions | Product | Reference |

| 2-Aminopyridine | 3-Nitroindole | Copper catalyst | Indole-fused imidazo[1,2-a]pyridine | acs.org |

| 2-Aminopyridine | Nitroalkene | - | 3-Nitro-imidazo[1,2-a]pyridine | chim.it |

| 2-Aminopyridine derivative | Arene (with methyl group) | Metal-free | Pyrido[1,2-a]benzimidazole | nih.gov |

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is an atom-economical method for synthesizing amines. The hydroamination of ethyl acrylate (B77674) with 2-aminopyridines has been achieved using triflic acid as a catalyst, affording derivatives of ethyl 3-[(pyridine-2-yl)amino]propionate in high yields. researchgate.net This reaction proceeds via an anti-Markovnikov addition.

Late transition metal catalysts, particularly those based on iridium and ruthenium, have been developed for the hydroamination of unactivated alkenes with 2-aminopyridine derivatives. nih.govescholarship.org These catalytic systems can achieve high regioselectivity, typically favoring the formation of the 2-aminoalkane. The reaction mechanism can involve isomerization of the alkene followed by regioselective N-H addition. nih.gov The development of enantioselective variants of these reactions is an area of active research. escholarship.org

The table below highlights key hydroamination reactions.

| Substrate | Reagent | Catalyst | Product | Reference |

| 2-Aminopyridine | Ethyl acrylate | Triflic acid | Ethyl 3-[(pyridine-2-yl)amino]propionate | researchgate.net |

| 2-Aminopyridine derivative | Unactivated alkene | Iridium catalyst | 2-Aminoalkane | nih.gov |

| 2-Aminopyridine | Unactivated terminal alkene | Ruthenium catalyst | 2-Aminoalkane | escholarship.org |

Amidation Reactions

Amidation reactions are fundamental for the synthesis of amides, which are prevalent in many biologically active molecules. Several methods have been developed for the synthesis of N-(pyridin-2-yl)amides.

A notable method involves the reaction of α-bromoketones with 2-aminopyridines. rsc.orgresearchgate.net Interestingly, the reaction conditions can be tuned to selectively produce either N-(pyridin-2-yl)amides through a C-C bond cleavage process or 3-bromoimidazo[1,2-a]pyridines via a one-pot tandem cyclization/bromination. rsc.orgresearchgate.net The amidation is typically promoted by iodine and a peroxide, under metal-free conditions.

Another approach utilizes a bimetallic metal-organic framework (Fe₂Ni-BDC) as a catalyst for the Michael addition-amidation reaction of 2-aminopyridine and trans-β-nitrostyrene to yield N-(pyridin-2-yl)-benzamides. mdpi.com Furthermore, amino acid conjugates of aminopyridine have been synthesized, which involves the formation of an amide bond between an amino acid and the amino group of the pyridine. nih.gov

The table below details various amidation reactions.

| This compound Derivative | Reagent | Catalyst/Promoter | Product | Reference |

| 2-Aminopyridine | α-Bromoketone | I₂ / TBHP | N-(Pyridin-2-yl)amide | rsc.orgresearchgate.net |

| 2-Aminopyridine | trans-β-Nitrostyrene | Fe₂Ni-BDC | N-(Pyridin-2-yl)-benzamide | mdpi.com |

| 2-Aminopyridine | Amino acid | Coupling agents | Amino acid conjugate of aminopyridine | nih.gov |

Spectroscopic Characterization and Structural Elucidation of N Ethyl 2 Aminopyridine Derivatives

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable insights into the molecular vibrations and functional groups present in a molecule. nih.govsoton.ac.uk For 2-aminopyridine (B139424) derivatives, characteristic vibrational modes can be assigned to the pyridine (B92270) ring, the amino group, and the ethyl substituent.

In the FTIR and Raman spectra of 2-aminopyridine derivatives, the N-H stretching vibrations of the primary amino group are typically observed in the region of 3300-3500 cm⁻¹. tsijournals.comresearchgate.net Specifically, the asymmetric and symmetric NH₂ stretching modes for 2-aminopyridine have been reported around 3442 cm⁻¹ and 3300 cm⁻¹, respectively. researchgate.net The NH₂ scissoring vibration is expected around 1650 cm⁻¹ and has been observed at 1628 cm⁻¹ in the Raman spectrum and 1617 cm⁻¹ in the IR spectrum for 2-aminopyridine. tsijournals.com The C-N stretching vibration of the aromatic amine is typically found in the 1260-1330 cm⁻¹ range. tsijournals.com For 2-aminopyridine, this band appears at 1328 cm⁻¹ in both IR and Raman spectra. tsijournals.com

The pyridine ring itself exhibits a set of characteristic vibrations. The C=C and C=N stretching vibrations within the pyridine ring are generally observed in the 1400-1620 cm⁻¹ region. researchgate.net For instance, in a study of 2-amino-5-methylpyridine, the C=C and C=N stretching vibrations were noted to shift upon coordination with a metal ion. researchgate.net The presence of an ethyl group introduces additional vibrational modes, such as C-H stretching, bending, and rocking vibrations, which can be identified in the spectra. The study of various substituted benzamides, which share structural similarities, shows that the joint use of Raman and IR spectroscopy provides more comprehensive structural information than either technique alone. soton.ac.uk

Table 1. Selected Vibrational Frequencies for 2-Aminopyridine Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

| N-H Asymmetric Stretch | 3442 | researchgate.net |

| N-H Symmetric Stretch | 3300 | researchgate.net |

| N-H Scissoring | 1617 - 1628 | tsijournals.com |

| C=C and C=N Stretch (Pyridine) | 1400 - 1620 | researchgate.net |

| C-N Stretch (Aromatic Amine) | 1260 - 1330 | tsijournals.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For N-ethyl-2-aminopyridine derivatives, ¹H and ¹³C NMR provide definitive structural confirmation. nih.govrsc.org

In the ¹H NMR spectrum of an this compound derivative, the protons of the ethyl group typically appear as a triplet (for the methyl protons) and a quartet (for the methylene (B1212753) protons) due to spin-spin coupling. researchgate.net The chemical shifts of the pyridine ring protons are observed in the aromatic region, typically between 6.5 and 8.5 ppm. researchgate.net The specific chemical shifts are influenced by the position of substituents on the pyridine ring. For example, in N-phenylpyridin-2-amine, the proton at the 6-position of the pyridine ring appears as a doublet at approximately 8.12 ppm. rsc.org The proton of the amino group (N-H) gives a broad signal that can vary in chemical shift depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbons of the pyridine ring in N-phenylpyridin-2-amine derivatives typically resonate between 108 and 157 ppm. rsc.org The carbons of the ethyl group will appear in the aliphatic region of the spectrum. For instance, in a related 2-aminopyrimidine (B69317) derivative, the methylene carbon of an ethyl group was observed at 21.95 ppm, while the methyl carbon appeared at 13.25 ppm. nih.gov

Table 2. Typical NMR Chemical Shifts (δ, ppm) for this compound Derivatives in CDCl₃

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | References |

| Pyridine Ring H | 6.5 - 8.5 | 108 - 157 | researchgate.netrsc.org |

| Ethyl -CH₂- | Quartet | ~40 | nih.govresearchgate.net |

| Ethyl -CH₃ | Triplet | ~13 | nih.govresearchgate.net |

| Amino N-H | Variable | - |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. For monoamine compounds, the molecular ion peak will have an odd nominal mass. miamioh.edu

The fragmentation pattern of this compound is influenced by the stability of the resulting fragments. A common fragmentation pathway for aliphatic amines is the α-cleavage, which involves the loss of an alkyl radical. miamioh.edu In the case of this compound, this would involve the loss of a methyl radical (CH₃•), resulting in a fragment with a mass of M-15. Another possible fragmentation is the loss of the entire ethyl group. Aromatic amines, like 2-aminopyridine derivatives, can also exhibit loss of HCN from the pyridine ring. miamioh.edu High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the confirmation of the elemental formula. nih.govrsc.org For instance, electrospray ionization (ESI) is a soft ionization technique often used for these types of molecules, typically forming [M+H]⁺ ions. nih.gov

Table 3. Expected Mass Spectrometric Fragments for this compound

| Fragment | Description | References |

| [M]⁺ | Molecular Ion | miamioh.edu |

| [M-15]⁺ | Loss of a methyl radical (α-cleavage) | miamioh.edu |

| [M-28]⁺ | Loss of ethylene | miamioh.edu |

| [M-HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring | miamioh.edu |

X-ray Diffraction Analysis (Single-Crystal X-ray Diffraction)

Elucidation of Molecular Geometry

X-ray diffraction studies on derivatives of 2-aminopyridine have provided detailed insights into their molecular structures. nih.goviucr.org For instance, in platinum(II) complexes containing a 2-aminopyridine ligand, the Pt-N bond distance to the pyridine nitrogen was found to be approximately 2.066 Å. iucr.org The geometry around the metal center in such complexes is often a distorted square-planar arrangement. nih.gov The planarity of the pyridine ring and the bond angles within it can also be accurately determined. For example, studies on 2-amino-3-methylpyridine (B33374) have shown that the C-N bond lengths within the pyridine ring are slightly different. scispace.com

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Paramagnetic Metal Complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively used for studying species with unpaired electrons, such as paramagnetic metal ions or organic radicals. Therefore, it is a valuable tool for characterizing metal complexes of this compound where the metal ion is paramagnetic, for instance, Cu(II) or Ni(I). nih.govscispace.com

The EPR spectrum provides information about the electronic structure and the coordination environment of the paramagnetic center. For example, in nickel(I) complexes with aminopyridine ligands, highly anisotropic EPR spectra are observed at low temperatures, which are characteristic of monomeric Ni(I) species. nih.govscispace.comacs.org The g-values obtained from the spectrum can help to distinguish between different geometries of the metal center. For instance, a square-pyramidal Ni(I) complex would exhibit a different EPR spectrum compared to a square-planar one. nih.govscispace.com In the case of Cu(II) complexes, the g-values can indicate the degree of exchange interaction between copper centers in polynuclear complexes. nih.gov A geometric parameter, G, can be calculated from the g-values to assess this interaction; a G value greater than 4 suggests negligible exchange interaction. nih.gov

Coordination Chemistry and Metal Complexation of N Ethyl 2 Aminopyridine Ligands

Ligand Design and Denticity (Monodentate, Bidentate, Polydentate Ligands)

N-Ethyl-2-aminopyridine, a derivative of 2-aminopyridine (B139424), possesses two nitrogen donor atoms that can coordinate to a metal center. pvpcollegepatoda.org The ethyl group attached to the exocyclic nitrogen atom influences the ligand's steric and electronic properties. The primary coordination typically occurs through the more basic pyridine (B92270) ring nitrogen. researchgate.net

This ligand can exhibit different denticities:

Monodentate: It can coordinate to a metal center through only the pyridine nitrogen atom. This is a common coordination mode, especially when the reaction conditions or the presence of other ligands favor it. researchgate.net

Bidentate: this compound can also act as a bidentate ligand, forming a chelate ring by coordinating through both the pyridine nitrogen and the exocyclic amino nitrogen. pvpcollegepatoda.org This mode of coordination leads to the formation of a stable five-membered ring.

Bridging Ligand: In some instances, it can bridge two metal centers, with each nitrogen atom coordinating to a different metal ion.

Polydentate Ligand Systems: While this compound itself is not polydentate, it serves as a foundational unit for designing more complex polydentate ligands. By linking multiple aminopyridine units, ligands with higher denticity can be created. For example, connecting two aminopyridine units can result in a tetradentate ligand. vot.pl

The flexibility in its coordination modes makes this compound and its derivatives valuable in the design of metal complexes with specific geometries and properties. vot.pl

Synthesis of Metal Complexes

Metal complexes of this compound are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final product's structure and coordination geometry.

A wide range of transition metal complexes with this compound and related aminopyridine ligands have been synthesized and characterized.

Iron (Fe): Amino-pyridine iron(II) complexes have been synthesized and studied for their catalytic activities. nsf.gov For instance, the reaction of alkyl-substituted amino-pyridine ligands with FeCl2(THF)1.5 can yield dimeric iron(II) complexes. nsf.gov

Cobalt (Co): Cobalt(II) complexes with derivatives of 2-aminopyridine have been prepared and their magnetic properties investigated. researchgate.net Mononuclear Co(II) compounds with 2-aminopyridine have been synthesized and structurally characterized. researchgate.net

Nickel (Ni): Nickel(II) complexes with polydentate aminopyridine ligands have been synthesized. scispace.com The reaction of Ni(II) salts with these ligands can lead to the formation of five-coordinate square-pyramidal or octahedral complexes. scispace.com

Copper (Cu): Copper(II) complexes with 2-aminopyridine and its derivatives are well-known. ut.ac.ir The synthesis often involves the reaction of a copper(II) salt with the ligand in a suitable solvent, leading to the formation of mononuclear or dinuclear complexes. ut.ac.ir

Zinc (Zn) and Cadmium (Cd): Zn(II) and Cd(II) complexes with Schiff bases derived from 2-aminopyridine have been synthesized. he.com.br These complexes often exhibit tetrahedral geometries. he.com.br

Palladium (Pd), Rhodium (Rh), Iridium (Ir), and Ruthenium (Ru): These metals are known to form complexes with N-aryl-2-aminopyridines, where the pyridyl group acts as a directing group for C-H activation and subsequent functionalization. rsc.org For example, Pd(II)-catalyzed annulation of N-aryl-2-aminopyridines with alkynes has been reported. rsc.org Similarly, Rh(III) and Ir(III) catalysts are used for various organic transformations involving these ligands. rsc.org Ruthenium(II) complexes with aminopyridinato ligands have also been reported. vot.pl

A summary of representative synthesized complexes is provided in the table below.

| Metal | Ligand System | Resulting Complex Type |

| Fe(II) | Alkyl-substituted amino-pyridines | Dimeric iron(II) complexes nsf.gov |

| Co(II) | 2-aminopyridine derivatives | Mononuclear and dinuclear complexes researchgate.netresearchgate.net |

| Ni(II) | Polydentate aminopyridine ligands | Five-coordinate and octahedral complexes scispace.com |

| Cu(II) | 2-aminopyridine derivatives | Mononuclear and dinuclear complexes ut.ac.ir |

| Zn(II), Cd(II) | Schiff bases of 2-aminopyridine | Tetrahedral complexes he.com.br |

| Pd(II), Rh(III), Ir(III) | N-aryl-2-aminopyridines | Catalytically active complexes for C-H activation rsc.org |

| Ru(II) | Aminopyridinato ligands | Mononuclear complexes vot.pl |

This compound and its derivatives are also utilized as building blocks in the construction of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The nitrogen-donor capabilities of the aminopyridine moiety make it a suitable component for linking metal nodes in a framework structure. mdpi.comresearchgate.net

For example, bimetallic MOFs, such as Fe2Ni-BDC, have been used as catalysts in reactions involving 2-aminopyridine. mdpi.com The synthesis of these MOFs typically involves a solvothermal reaction between metal salts and the organic linker, which can be a derivative of aminopyridine. mdpi.comresearchgate.net The resulting MOFs can exhibit high porosity and catalytic activity. google.com

Coordination Modes and Geometries

The coordination of this compound to metal centers can result in various geometries, which are influenced by the metal ion's nature, its oxidation state, and the presence of other ligands.

Coordination Modes: As discussed, this compound can coordinate in a monodentate fashion through the pyridine nitrogen or in a bidentate fashion through both the pyridine and the exocyclic amino nitrogens. pvpcollegepatoda.orgresearchgate.net In some cases, deprotonation of the amino group can lead to an aminopyridinato ligand, which can also coordinate in a bidentate manner. vot.pl

Geometries: The resulting complexes can adopt a range of geometries, including:

Tetrahedral: Commonly observed for d10 metal ions like Zn(II) and Cd(II). he.com.br

Square Planar: Can be found in complexes of d8 metals like Ni(II) and Pd(II).

Square Pyramidal: Nickel(II) complexes with certain polydentate aminopyridine ligands have been found to adopt this geometry. scispace.com

Trigonal Bipyramidal: Observed in some five-coordinate copper(II) complexes. tandfonline.com

Octahedral: A common geometry for many transition metal complexes, including those of Fe(II), Co(II), and Ni(II), where the this compound ligand can occupy one or two coordination sites. he.com.br

The specific coordination mode and geometry can be definitively determined using single-crystal X-ray diffraction analysis.

Electronic Structure and Bonding in Metal Complexes

The bonding in metal complexes of this compound primarily involves the donation of electron pairs from the nitrogen atoms to the metal center, forming coordinate covalent bonds. The electronic structure of these complexes can be understood through a combination of experimental techniques and theoretical calculations.

For complexes with open-shell transition metals, the d-orbital splitting, determined by the ligand field, dictates the electronic and magnetic properties. The electronic spectra of these complexes show d-d transitions that provide information about this splitting.

Magnetic Properties of Metal Complexes

The magnetic properties of this compound complexes are of significant interest, particularly for those containing paramagnetic transition metal ions such as Fe(II), Co(II), Ni(II), and Cu(II). These properties are a direct consequence of the number of unpaired electrons in the metal's d-orbitals and any magnetic interactions between metal centers in polynuclear complexes.

Mononuclear Complexes: The magnetic moment of a mononuclear complex can be estimated using the spin-only formula and provides information about the spin state of the metal ion. For example, high-spin iron(II) complexes with amino-pyridine ligands have been reported. nsf.gov

Polynuclear Complexes: In complexes containing more than one metal ion, magnetic coupling can occur between the metal centers, either through bridging ligands or through space. This coupling can be either ferromagnetic (alignment of spins) or antiferromagnetic (pairing of spins). The strength and nature of this coupling can be studied by measuring the magnetic susceptibility as a function of temperature. For instance, hydroxo-bridged copper(II) complexes with aminopyridine derivatives have been shown to exhibit magnetic coupling. acs.org

The magnetic properties of some representative complexes are summarized below:

| Metal Ion | Complex Type | Magnetic Behavior |

| Fe(II) | Mononuclear | High-spin paramagnetic nsf.gov |

| Co(II) | Mononuclear/Dinuclear | Paramagnetic, with potential for magnetic coupling in dinuclear species researchgate.net |

| Ni(II) | Mononuclear | Paramagnetic he.com.br |

| Cu(II) | Dinuclear | Antiferromagnetic or ferromagnetic coupling depending on the bridging ligand ut.ac.iracs.org |

Electrochemical Properties of Metal Complexes of this compound Ligands

The electrochemical behavior of metal complexes is a critical area of study, providing insights into their redox properties, the stability of different oxidation states, and their potential applications in catalysis and materials science. The study of metal complexes featuring N-substituted 2-aminopyridine ligands, including this compound, reveals how the electronic environment of the metal center can be finely tuned by the ligand framework. This section focuses on the electrochemical properties of such complexes, primarily investigated through techniques like cyclic voltammetry.

While specific, detailed electrochemical data for metal complexes solely containing the this compound ligand is not extensively available in publicly accessible research, the broader class of N-substituted aminopyridine complexes offers valuable insights. Research on related, more complex polydentate aminopyridine ligands demonstrates a rich and varied electrochemistry.

The electrochemical properties are not limited to reduction events. Metal complexes with aminopyridine-based ligands can also exhibit oxidative processes. The nature of these redox events, whether reversible, quasi-reversible, or irreversible, provides information about the stability of the oxidized or reduced species. For example, some palladium(II) and platinum(II) complexes with ligands derived from 2-aminopyridine show irreversible redox processes, indicating that the resulting species may not be stable on the timescale of the cyclic voltammetry experiment.

The solvent and the supporting electrolyte used in electrochemical studies are known to have a significant impact on the observed redox potentials. Acetonitrile is a common solvent for these studies due to its wide electrochemical window and its ability to dissolve a variety of metal complexes.

In the broader context of 2-aminopyridine derivatives, electrochemical studies have been conducted on a variety of metal complexes, including those of iron, cobalt, copper, and ruthenium. researchgate.netresearchgate.net These studies often reveal complex redox behavior, with multiple electron transfer steps possible, corresponding to both metal-centered and ligand-centered redox processes.

While a comprehensive data table for metal complexes of the specific this compound ligand cannot be compiled from the available literature, the following table presents representative data for related, more complex aminopyridine ligands to illustrate the typical range and nature of their electrochemical properties.

Table 1: Representative Electrochemical Data for Nickel(II) Complexes with Polydentate Aminopyridine Ligands

| Complex | Metal Center | E½ (V vs. SCE) | Redox Couple | Reversibility | Solvent |

| [NiL1]2+ | Ni(II) | -1.01 | Ni(II)/Ni(I) | Reversible | Acetonitrile |

| [NiL2]2+ | Ni(II) | -0.91 | Ni(II)/Ni(I) | Reversible | Acetonitrile |

| [NiL3]2+ | Ni(II) | -0.83 | Ni(II)/Ni(I) | Reversible | Acetonitrile |

L1 = N,N,N′-tris-[2-(2′-pyridyl)ethyl]ethane-1,2-diamine L2 = N,N,N′-tris-[2-(2′-pyridyl)ethyl]-N′-methylethane-1,2-diamine L3 = N,N′-bis-[2-(2′-pyridyl)ethyl]-N,N′-dimethylethane-1,2-diamine

Data sourced from references scispace.comacs.org.

Further research focusing specifically on the electrochemical behavior of metal complexes with the simpler this compound ligand is needed to provide a more direct and detailed understanding of its influence on the redox properties of coordinated metal ions.

Catalytic Applications of N Ethyl 2 Aminopyridine Derivatives and Their Complexes

Transition Metal-Catalyzed Reactions

Derivatives of N-ethyl-2-aminopyridine are extensively utilized as substrates in reactions catalyzed by a range of transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper. rsc.orgrsc.org The pyridyl group acts as a robust directing group, enabling selective functionalization through the formation of five-, six-, or seven-membered metallacyclic intermediates. rsc.org This approach has become a powerful tool for synthesizing a diverse array of N-heterocyclic compounds. rsc.org

Chelation-assisted C-H bond activation is a cornerstone of the catalytic utility of N-aryl-2-aminopyridine substrates. rsc.org The coordination of the pyridyl nitrogen to a transition metal center positions the metal catalyst to selectively cleave a C-H bond on the N-aryl ring, typically at the ortho position, forming a stable cyclometalated intermediate. rsc.org This intermediate is the linchpin for subsequent functionalization. For instance, rhodium(III) catalysts have been shown to insert into the α-C(sp²)-H bond of N-aryl-2-aminopyridine to generate a six-membered rhodacycle, which can then undergo further reactions. rsc.org Similarly, iridium(III) complexes can facilitate phenyl C-H activation through a concerted metalation-deprotonation (CMD) process. rsc.org A kinetic isotope effect (KIE) study (kH/kD = 1.4) confirmed that the C-H bond cleavage is involved in the rate-determining step of certain palladium-catalyzed cyclization reactions. rsc.org

N-aryl-2-aminopyridine derivatives are excellent substrates for transition metal-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. nih.gov The directing-group strategy allows for direct and atom-economical C-H functionalization, leading to the synthesis of numerous N-heterocycles. rsc.org Palladium catalysts are frequently employed in these transformations. acs.org For example, palladium-catalyzed Suzuki-Miyaura coupling of bromo-substituted 2-aminopyridines with arylboronic acids is a common strategy. researchgate.net Furthermore, specialized catalysts, such as dichloro-bis[1-(dicyclohexylphosphanyl)piperidine]palladium, have proven effective for coupling 6-bromopyridine-2-amines with arylboronic acids and dialkylzinc reagents (Negishi coupling). researchgate.net An eco-friendly approach involves a palladium catalyst supported on 2-aminopyridine (B139424) functionalized cellulose (B213188), which efficiently catalyzes the Suzuki cross-coupling of aryl halides with arylboronic acids in an aqueous ethanol (B145695) solution. hep.com.cn

Table 1: Examples of Cross-Coupling Reactions with 2-Aminopyridine Derivatives

| Coupling Reaction | Catalyst System | Substrates | Product Type | Reference |

| Suzuki Coupling | Pd(OAc)₂ / Ligand | 6-bromopyridine-2-amines, Arylboronic acids | 6-Aryl-2-aminopyridines | researchgate.net |

| Negishi Coupling | Dichloro-bis[1-(dicyclohexylphosphanyl)piperidine]palladium | 6-bromopyridine-2-amines, Dialkylzinc reagents | 6-Alkyl-2-aminopyridines | researchgate.net |

| Suzuki Coupling | Cell-AMP-Pd | Aryl halides, Arylboronic acids | Biaryls | hep.com.cn |

| C-N Coupling | Pd Catalyst / Ligand (e.g., L24) | Aryl halides, Amines | Arylated Amines | acs.org |

Annulation reactions involving N-aryl-2-aminopyridine derivatives provide direct access to fused polycyclic heterocyclic systems, such as indoles and carbazoles. rsc.org These reactions often proceed via a sequence of C-H activation, insertion of a coupling partner, and reductive elimination. rsc.org Palladium(II) catalysts are widely used to facilitate the annulation of N-aryl-2-aminopyridines with alkynes, leading to indole (B1671886) frameworks. rsc.orgrsc.org In a typical mechanism, C-H activation is followed by alkyne insertion into the Pd-C bond. rsc.org A subsequent (3+2)-cycloaddition process, often promoted by an oxidant like Cu(TFA)₂·xH₂O, yields the indole product. rsc.org Rhodium catalysts are also effective; for instance, a rhodium(III) catalyst can achieve the annulation of N-aryl-2-aminopyridines with sulfoxonium ylides to produce indoles, with DMSO and water as the only byproducts. rsc.orgrsc.org

Table 2: Transition Metal-Catalyzed Annulation of N-Aryl-2-aminopyridines

| Catalyst System | Coupling Partner | Product | Key Features | Reference |

| Pd(OAc)₂ / Cu(OAc)₂ | Propargylic alcohols | N-pyridoindoles | Other metals like Co, Ni, Ru, Rh were not as effective. | rsc.orgrsc.org |

| PdCl₂ / Cu(TFA)₂·xH₂O | Alkynes | Indoles | (3+2)-cycloaddition process. | rsc.org |

| [RhCp*Cl₂]₂ / AgSbF₆ | Sulfoxonium ylides | Indoles | High atom economy; DMSO and H₂O as byproducts. | rsc.orgrsc.org |

| Ir(III) / AgOAc | α-chloro ketones | Indoles | High to excellent yields; tolerant of various substituents. | rsc.org |

| Fe(NO₃)₃ | Nitroalkenes | Imidazo[1,2-a]pyridines | Oxidative annulation. | chim.it |

The addition of an N-H bond across a carbon-carbon double bond, known as hydroamination, is a highly atom-economical method for synthesizing amines. Derivatives of 2-aminopyridine are valuable reagents in this field, particularly in reactions catalyzed by late transition metals like ruthenium and iridium. escholarship.org These catalysts have been successfully developed for the intermolecular hydroamination of unactivated alkenes. escholarship.org For example, a cationic ruthenium complex catalyzes the hydroamination of various terminal alkenes using 2-aminopyridine as an effective ammonia (B1221849) surrogate. escholarship.orgnih.gov Mechanistic studies indicate these reactions can proceed through the formation of an imine via oxidative amination, followed by its reduction. escholarship.orgnih.gov Iridium catalysts, often combined with ligands like DIP-Ad-SEGPHOS, have been developed for the remote hydroamination of internal alkenes, where the catalyst promotes alkene isomerization followed by regioselective N-H bond addition to a terminal position. nih.govnih.gov

Palladium-catalyzed carbonylation reactions introduce a carbonyl group (CO) into organic molecules. When applied to N-aryl-2-aminopyridine derivatives, these reactions can lead to the formation of fused tricyclic lactams. rsc.org In a process known as pyridocarbonylation, the 2-pyridyl group directs C(sp²)-H activation on the aryl ring, forming a palladacycle. rsc.orgrsc.org This is followed by the insertion of carbon monoxide into the carbon-palladium bond. The final product is formed through intramolecular nucleophilic attack by the amino group and subsequent reductive elimination. rsc.org Oxidants such as K₂S₂O₈ are often required to facilitate the catalytic cycle. rsc.org This methodology has also been extended to carbonylative C-H activation reactions involving coupling partners like norbornene. rsc.org

Polymerization Reactions (e.g., Atom Transfer Radical Polymerization - ATRP)

Complexes derived from N-alkyl-2-aminopyridines have been investigated as catalysts in the field of controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP). The aminopyridine ligand framework is valued in base metal catalysis, with iron being a metal of significant interest for ATRP applications. nsf.govumn.edu

Research into amino-pyridine iron(II) complexes has demonstrated their utility for controlled radical polymerization of monomers like styrene (B11656). nsf.gov In one study, an iron(II) complex featuring an this compound derivative, specifically [2-[(2,6-Me2-C6H3)NHCH(Et)]C5H4N]FeCl2, was synthesized and evaluated as an ATRP catalyst. nsf.govumn.edu The polymerization of styrene was conducted at elevated temperatures (120 °C), and the results suggested that the polymerization proceeds via an ATRP mechanism, although a competing catalytic chain transfer (CCT) process was also observed, particularly at extended reaction times. nsf.govumn.edu

A comparative study was performed with a similar complex bearing a more sterically hindered and electron-donating tert-butyl group instead of the ethyl group. nsf.govumn.edu The complex with the t-butyl substituent exhibited a higher observed polymerization rate constant (kobs = 0.31 h⁻¹) compared to the ethyl-substituted analogue (kobs = 0.10 h⁻¹). nsf.govumn.edu This finding highlights the importance of ligand optimization, suggesting that increased electron donation from the substituent on the amino carbon can enhance catalyst activity by shifting the ATRP equilibrium toward the active propagating species. nsf.gov While functional, the activity of these amino-pyridine iron(II) catalysts under the tested conditions was noted to be lower than some of the fastest reported iron-based ATRP catalysts. nsf.gov

| Catalyst Complex | Monomer | Observed Rate Constant (kobs) | Polymerization Mechanism | Ref. |

| [2-[(2,6-Me2-C6H3)NHCH(Et)]C5H4N]FeCl2 | Styrene | 0.10 h⁻¹ | ATRP with competing CCT | nsf.gov, umn.edu |

| [2-[(2,6-Me2-C6H3)NHCH(t-Bu)]C5H4N]FeCl2 | Styrene | 0.31 h⁻¹ | ATRP with competing CCT | nsf.gov, umn.edu |

Metal-Organic Framework (MOF) Based Catalysis

Metal-Organic Frameworks (MOFs) incorporating aminopyridine moieties have emerged as versatile platforms for catalysis. nih.gov MOFs offer advantages such as high surface area, tunable porosity, and the potential for incorporating both acidic and basic functionalities within a single structure. nih.gov The organic linkers in MOFs can be functionalized to introduce specific catalytic sites, while the metal nodes themselves can act as Lewis acid centers. nih.govmdpi.com

Bimetallic MOFs, in particular, have been developed to leverage potential synergistic effects between different metal ions. mdpi.com For instance, a bimetallic iron(III) and nickel(II) MOF bridged by 1,4-benzenedicarboxylic acid anions (Fe₂Ni-BDC) has been synthesized and used as an effective catalyst. mdpi.com Similarly, Ni-based MOFs and bimetallic Co/Fe-MOFs have been employed in catalytic oxidative amidation reactions involving 2-aminopyridine, demonstrating the utility of this class of materials. researchgate.netresearchgate.net The aminopyridine unit can be part of the substrate or potentially incorporated into the MOF structure itself as a ligand. nih.govacs.org These materials are particularly noted for their application in heterogeneous catalysis. mdpi.com

Heterogeneous Catalysis

A key advantage of using MOFs as catalysts is their solid nature, which facilitates their use in heterogeneous catalytic systems. mdpi.com This allows for easy separation of the catalyst from the reaction mixture and potential for recycling, addressing common challenges associated with homogeneous catalysts like cost and product contamination. nih.gov

The efficacy of MOFs as true heterogeneous catalysts has been demonstrated through leaching tests. In the case of the Fe₂Ni-BDC MOF used for an amidation reaction, the catalyst was physically removed from the reaction partway through the process. mdpi.com The subsequent observation that the reaction ceased to progress confirmed that the catalysis was occurring on the solid MOF and not due to leached metal ions in the solution. mdpi.com Furthermore, the robustness of this MOF catalyst was shown by its successful reuse over six consecutive cycles with only a minor decrease in its catalytic activity, yielding 77% of the product in the final run compared to 82% in the first. mdpi.com Ni-based MOFs used for similar amidation reactions have also been recovered and reused for up to six runs without a significant loss of activity. researchgate.net

Amidation Reactions

MOFs have proven to be effective catalysts for amidation reactions, particularly for the synthesis of N-pyridinyl benzamide (B126) derivatives from 2-aminopyridine and its analogues. mdpi.com A bimetallic Fe₂Ni-BDC MOF has been used to catalyze the Michael addition amidation reaction between 2-aminopyridine and trans-β-nitrostyrene. mdpi.com Under optimal conditions (dichloromethane as solvent, 80 °C for 24 hours), the reaction achieved an 82% isolated yield of N-(pyridin-2-yl)-benzamide. mdpi.com

The study was extended to include various substituted 2-aminopyridines, demonstrating the versatility of the catalytic system. The presence of substituents on the pyridine (B92270) ring was found to slightly reduce the reaction yield, as detailed in the table below. mdpi.com Other studies have reported the use of Ni-based MOFs and bimetallic Co/Fe-MOFs for the oxidative amidation of 2-aminopyridine with benzaldehyde (B42025), achieving yields of up to 85-94%. researchgate.netresearchgate.net These reactions highlight the role of the MOF's metal nodes as active catalytic sites for C-N bond formation. mdpi.comresearchgate.net

| 2-Aminopyridine Derivative | trans-β-nitrostyrene Derivative | Product Yield | Ref. |

| 2-Aminopyridine | trans-β-nitrostyrene | 82% | mdpi.com |

| 5-Methyl-2-aminopyridine | trans-β-nitrostyrene | 78% | mdpi.com |

| 5-Chloro-2-aminopyridine | trans-β-nitrostyrene | 75% | mdpi.com |

| 5-Bromo-2-aminopyridine | trans-β-nitrostyrene | 72% | mdpi.com |

| 2-Aminopyridine | 4-Methyl-trans-β-nitrostyrene | 79% | mdpi.com |

| 2-Aminopyridine | 4-Chloro-trans-β-nitrostyrene | 76% | mdpi.com |

Metal-Free Catalysis

While often used as ligands in metal complexes, aminopyridine derivatives can also function as organocatalysts in metal-free reaction systems. informahealthcare.com For example, 2-aminopyridine has been described as an environmentally benign and proficient organocatalyst for certain multi-component reactions. informahealthcare.com

In one instance, the basic organocatalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) was used to facilitate a metal-free oxidative cyclization of 2-aminopyridines with 2-fluorobenzaldehyde (B47322) to produce quinazolinones. nih.gov This demonstrates that an external amine catalyst can be used to promote reactions involving the aminopyridine scaffold without the need for a transition metal. nih.gov Other research has focused on catalyst-free methods for synthesizing 2-aminopyridines, which, while not a direct catalytic application of the title compound, underscores the inherent reactivity of the aminopyridine system that can be harnessed under metal-free conditions. nih.govnih.gov

Catalyst Design and Optimization Strategies

The design and optimization of catalysts based on the this compound scaffold involve the strategic modification of the ligand's structure to fine-tune its electronic and steric properties. vot.pl This allows for enhanced catalytic activity, selectivity, and stability.

A clear example of this strategy is the comparative study of iron(II) ATRP catalysts bearing N-ethyl- and N-tert-butyl-2-aminopyridine ligands. nsf.govumn.edu Researchers hypothesized that a more sterically hindered and electron-rich substituent (t-butyl vs. ethyl) would improve catalytic activity. umn.edu Experimental results confirmed this, with the t-butyl derivative showing a threefold increase in the observed rate of polymerization, demonstrating that subtle changes to the alkyl group on the amine can significantly impact catalyst performance. nsf.govumn.edu

Other design strategies include:

Ligand Rigidity: The introduction of a pyridine moiety into a macrocyclic ligand increases conformational rigidity, which can stabilize metal complexes in high oxidation states that are relevant to oxidation reactions. unimi.it

Bifunctionality in MOFs: In MOF-based catalysts, functionality can be tuned by modifying the organic linkers or using postsynthetic modifications to introduce both acidic and basic sites, creating bifunctional catalysts for cascade reactions. nih.gov

Secondary-Sphere Interactions: For organocatalysts, designing a sophisticated secondary-sphere envelope around the nucleophilic aminopyridine core can strongly influence site selectivity in reactions with multifunctional substrates. researchgate.net

Reaction Mechanism Elucidation in Catalysis

Understanding the reaction mechanism is crucial for optimizing catalytic systems involving this compound and its derivatives. A combination of kinetic studies, computational modeling, and spectroscopic analysis is often employed to elucidate these pathways. nih.govmdpi.com

Mechanistic investigations of reactions catalyzed by aminopyridine complexes have revealed key details:

Identification of Intermediates: In the Pd-catalyzed cyclization of N-aryl-2-aminopyridines, proposed intermediates have been identified using High-Resolution Mass Spectrometry (HRMS), confirming a plausible reaction pathway. rsc.org For some ruthenium-catalyzed hydroamination reactions involving 2-aminopyridine, the catalyst resting state has been identified as a Ru-amido complex. nih.gov

Kinetic and Computational Studies: Kinetic isotope effect (KIE) experiments have been used to indicate that C-H bond cleavage is part of the rate-determining step in certain palladium-catalyzed reactions. rsc.org In other systems, such as the palladium-catalyzed copolymerization with α-amino-pyridine ligands, a combination of variable-temperature NMR (VT-NMR) and Density Functional Theory (DFT) calculations has been used to study the kinetics of elementary steps like monomer insertion and geometric isomerization, leading to the proposal of a new, detailed catalytic mechanism. nih.govmdpi.com

Proposed Pathways in MOF Catalysis: For the amidation reaction catalyzed by the Fe₂Ni-BDC MOF, a plausible reaction mechanism has been proposed based on the experimental outcomes, which involves a Michael addition amidation pathway. mdpi.com

These studies provide fundamental insights into how the catalyst and substrates interact, guiding future catalyst design and reaction optimization. nih.govmdpi.comrsc.org

Catalyst Reusability and Sustainability Aspects

Strategies to impart reusability often involve immobilizing the catalytically active species onto a solid support. These supports can be inorganic materials like silica (B1680970), magnetic nanoparticles, or renewable biopolymers such as cellulose. Magnetically recoverable catalysts, for example, offer a straightforward method for separation from the reaction mixture using an external magnetic field, simplifying the work-up process and preventing catalyst loss. nih.gov

Similarly, anchoring aminopyridine-based ligands and their metal complexes to polymer backbones creates insoluble, heterogeneous catalysts that can be recovered by simple filtration. hep.com.cn A palladium catalyst supported on 2-aminopyridine functionalized cellulose has been shown to be highly effective for Suzuki cross-coupling reactions. hep.com.cn This catalyst can be easily recycled by filtration, and analysis shows minimal loss of the active metal after multiple uses, highlighting the robustness of the support system. hep.com.cn

The development of metal-organic frameworks (MOFs) also presents a promising avenue for creating recyclable catalysts. A bimetallic Fe₂Ni-BDC MOF has been utilized for the Michael addition amidation reaction of 2-aminopyridine. mdpi.com This catalyst demonstrated excellent reusability, maintaining high yields for up to six cycles. mdpi.com The stability and porous nature of the MOF structure protect the active catalytic sites, contributing to its prolonged efficacy.

Detailed research findings have quantified the reusability of several catalyst systems involving aminopyridine derivatives. These studies are crucial for assessing the practical and industrial viability of these catalysts.

Research Findings on Catalyst Reusability:

A study on a bimetallic metal-organic framework, Fe₂Ni-BDC, used as a catalyst for the synthesis of N-(pyridin-2-yl)-benzamide, demonstrated its high recyclability. The catalyst was separated after each run, washed, dried, and reused in subsequent experiments. The results, as detailed in the table below, show that the catalyst can be recycled numerous times without a significant drop in product yield. mdpi.com

Table 1: Reusability of Fe₂Ni-BDC Catalyst

| Run | Yield (%) |

|---|---|

| 1 | 82 |

| 2 | 81 |

| 3 | 80 |

| 4 | 79 |

| 5 | 78 |

| 6 | 77 |

Data sourced from a study on the synthesis of N-(pyridin-2-yl)-benzamide. mdpi.com

In another example, a palladium catalyst supported on 2-aminopyridine functionalized cellulose was developed for Suzuki cross-coupling reactions. hep.com.cn The catalyst's stability was confirmed by measuring the palladium content before and after recycling. The minimal loss of palladium underscores the catalyst's durability and suitability for sustainable chemical processes. hep.com.cn

Table 2: Palladium Content in a Reusable Cellulose-Based Catalyst

| Catalyst State | Palladium Loading (mmol/g) |

|---|---|

| Freshly Prepared | 3.83 |

| After 5 Cycles | 3.82 |

Data sourced from a study on a 2-aminopyridine functionalized cellulose-based palladium catalyst. hep.com.cn

Furthermore, the reusability of nano magnesium oxide as a support for a palladium catalyst was investigated in the C–H activation/annulation of N-aryl-2-aminopyridines. This heterogeneous nanocatalyst could be efficiently recycled and reused for four consecutive cycles without a significant decrease in its catalytic activity, demonstrating its potential for sustainable organic synthesis. rsc.org Similarly, a silica gel-supported Brønsted acid catalyst used for preparing ethyl 3-(2-pyridineamino)propionate could be recycled four times, still achieving a 60% yield in the final run. google.com

The reusability of catalysts is a cornerstone of sustainable chemistry. The examples involving aminopyridine derivatives highlight a clear trend towards the design of robust, heterogeneous systems that can be easily recovered and reused. These advancements not only improve the economic feasibility of catalytic processes but also significantly reduce their environmental footprint.

Supramolecular Chemistry and Non Covalent Interactions Involving N Ethyl 2 Aminopyridine Derivatives

Molecular Recognition Phenomena

Molecular recognition is a process driven by specific non-covalent interactions between a host and a guest molecule. The 2-aminopyridine (B139424) moiety is a well-established structural motif for the recognition of various substrates, particularly through hydrogen bonding.

Derivatives of 2-aminopyridine have been successfully employed as artificial receptors for carbohydrates. acs.org These receptors utilize the amino and pyridine (B92270) nitrogen atoms to form multiple, cooperative hydrogen bonds with the hydroxyl groups of sugars. For instance, receptors featuring aminopyridine units demonstrate effective binding and high selectivity for specific glycosides, showcasing the directional and specific nature of these interactions. acs.org

In the context of biological macromolecules, peptide nucleic acids (PNA) modified with 2-aminopyridine have shown the ability to recognize and form stable triple helices with double-stranded RNA under physiological conditions. nih.gov The enhanced basicity of the 2-aminopyridine unit compared to cytosine allows for the formation of stable Hoogsteen hydrogen bonds at neutral pH, a critical factor for in-vivo applications. nih.gov This highlights the potential of the aminopyridine core in designing molecules for targeted biological recognition.

Furthermore, in a crystalline state, 2-aminopyridine can co-crystallize with carboxylic acids, forming a 2-aminopyridinium-carboxylate supramolecular heterosynthon. This assembly is primarily stabilized by two strong N—H⋯O hydrogen bonds between the protonated aminopyridinium cation and the carboxylate anion, demonstrating a clear host-guest recognition event. iucr.org

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures, guided by non-covalent interactions. N-Ethyl-2-aminopyridine and its chemical relatives are excellent building blocks for creating diverse supramolecular architectures due to their capacity for directional interactions.

The combination of hydrogen bonding and aromatic stacking is a powerful driver for self-assembly. In a series of isophthalamides bearing 2-aminopyridine groups, molecules organize into well-defined structures through a combination of amide-to-amide hydrogen bonds, interactions with bridging water molecules, and aromatic stacking. mdpi.com Similarly, N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems, which are structurally related, are known to self-assemble into larger super-architectures by leveraging their hydrogen-bonding sites. nih.goviucr.org

In acid-base adducts, such as those formed between pyridine-2,5-dicarboxylic acid N-oxide and bases like 2-amino-6-methylpyridine, extensive hydrogen-bonding networks dictate the crystal packing, leading to the formation of complex, ordered solids. acs.org The proton transfer between the acidic and basic components creates charged species that further guide the assembly through strong N-H···O and O-H···O interactions. acs.org The ability of 2-aminopyridine derivatives to participate in such robust synthons makes them valuable components in crystal engineering. researchgate.net

Intermolecular Interactions

The specific non-covalent forces that underpin the molecular recognition and self-assembly of this compound derivatives are varied and can act cooperatively to stabilize the resulting supramolecular structures.

Hydrogen bonding is arguably the most significant interaction involving the 2-aminopyridine scaffold. The amino group acts as a hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. tandfonline.comnih.gov This dual functionality allows for the formation of robust and directional hydrogen-bonding networks.

In the solid state, 2-aminopyridinium salts frequently exhibit a four-component supramolecular unit where a dimer of the acid-base pair is formed, sustained by N—H⋯O hydrogen bonds. iucr.org Studies on complexes of 2-aminopyridine derivatives with other molecules, like O-alkylbenzochromeno-1,5-benzodiazepinones, have demonstrated the formation of strong N-H···N and C=O···H-N intermolecular hydrogen bonds, which can be characterized by techniques such as IR, Raman, and NMR spectroscopy. academie-sciences.fr Theoretical studies have confirmed that intermolecular hydrogen bonds involving 2-aminopyridine derivatives are strengthened in the electronically excited state. nih.gov

| Interaction Type | Donor-Acceptor | Distance (Å) | System | Reference |

| N-H···O | Aminopyridinium-Carboxylate | - | 2-Aminopyridinium 1-phenylcyclopropane-1-carboxylate | iucr.org |

| N-H···N | Amide-Pyridine | - | O-ethylbenzodiazepine-2-aminopyridine | academie-sciences.fr |

| C=O···H-N | Carbonyl-Amine | - | O-ethylbenzodiazepine-2-aminopyridine | academie-sciences.fr |

| N-H···O | Amide-Amide | 2.488 | N¹,N³-di(pyridine-2-yl)isophthalamide | mdpi.com |

The pyridine ring of this compound is capable of engaging in various π-interactions, which are crucial for the stabilization of supramolecular assemblies. These interactions include face-to-face π-π stacking and edge-to-face (C-H···π) interactions.

In the crystal structure of a platinum(II) complex containing 2-aminopyridine, both aromatic rings were involved in π-π interactions with centroid-to-centroid distances of 3.508 Å and 3.791 Å. kuleuven.be In acid-base adducts, aromatic stacking is a common feature, favored by the electrostatic interactions between the electron-rich and electron-poor regions of adjacent heterocyclic rings. mdpi.com In some systems, such as a Mg(II)-malonate-2-aminopyridine complex, π-π stacking occurs concurrently with other non-covalent forces to build a stable framework. acs.orgnih.gov C-H···π interactions are also observed, for example, between a pyridine C-H group and the centroid of a phenyl ring in a 2-aminopyridinium salt, further stabilizing the structure. iucr.org

| Interaction Type | Rings Involved | Centroid-Centroid Distance (Å) | System | Reference |

| π-π Stacking | Pyridine-Phenyl | 3.508 / 3.791 | Platinum(II) complex with 2-aminopyridine | kuleuven.be |

| π⁺-π⁺ Stacking | Aminopyrimidine-Aminopyrimidine | 3.971 | Cu(II)-malonate-2-aminopyrimidine | nih.gov |

| C-H···π | Pyridine-Phenyl | - | 2-Aminopyridinium 1-phenylcyclopropane-1-carboxylate | iucr.org |

Lone pair (lp)-π interactions are a less conventional but significant non-covalent force where an electron-rich lone pair on a heteroatom (like oxygen) interacts with the electron-deficient π-system of an aromatic ring. The pyridine ring of this compound can act as a π-acceptor in such interactions.

π-Anion interactions occur between an electron-deficient aromatic ring and an anion. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes it susceptible to such interactions, especially when the ring is protonated or coordinated to a metal center.

These interactions are key in the self-assembly of various supramolecular frameworks. rsc.org In a notable example, a ternary system involving a Mg(II) complex, malonate, 2-aminopyridine, and nitrate (B79036) revealed a supramolecular structure based on the concurrent action of lone pair-π, π-π, and π-anion interactions. acs.orgnih.gov Theoretical and experimental studies on copper(II) complexes have also highlighted the formation of anion-π/π-π/anion-π assemblies, where anions interact with the π-systems of coordinated ligands, which in turn are engaged in π-stacking. mdpi.com The anion-π interaction can reinforce the π-stacking by mitigating the electrostatic repulsion between electron-deficient aromatic rings. mdpi.com This cooperative effect is a sophisticated mechanism for the construction of complex, multi-dimensional crystalline solids. researchgate.net

Crystal Engineering Principles

Crystal engineering is the design and synthesis of functional solid-state structures built from molecular or ionic components. This rational approach relies on understanding the geometry and hierarchy of intermolecular interactions to guide the self-assembly process. For derivatives of 2-aminopyridine, the primary guiding principles revolve around the predictable nature of hydrogen bonds.

The 2-aminopyridine scaffold possesses key hydrogen bond donors (the amino group N-H) and acceptors (the pyridine ring nitrogen). The basicity of the pyridine nitrogen allows for proton transfer from acidic co-formers, resulting in the formation of an N-ethyl-2-aminopyridinium cation. This ionization significantly enhances the strength and directionality of hydrogen bonds.

Key principles applicable to this compound derivatives include:

Hydrogen Bond Hierarchy: The strongest and most influential interactions will typically form first and dictate the primary structural motifs. In the case of co-crystals with carboxylic acids, the charge-assisted N⁺-H···O⁻ and N-H···O hydrogen bonds are dominant.

Synthon Robustness: Certain intermolecular motifs are particularly stable and recur across a wide range of related structures. The 2-aminopyridinium-carboxylate heterosynthon is a prime example of such a robust interaction.

Steric Influence: The ethyl group on the amino nitrogen introduces specific steric bulk compared to an unsubstituted or methyl-substituted aminopyridine. This group can influence the conformation of the molecule and hinder or favor certain packing arrangements, potentially leading to different polymorphic forms or supramolecular assemblies.

Supramolecular Synthons and Motifs

Supramolecular synthons are robust and recurring spatial arrangements of intermolecular interactions that act as the building blocks of a crystal structure. For the 2-aminopyridine family, particularly in salts with carboxylic acids, several key synthons are consistently observed.

The most prominent supramolecular synthon involving the 2-aminopyridinium cation is the 2-aminopyridinium-carboxylate heterosynthon . nih.govresearchgate.net This motif is characterized by a pair of hydrogen bonds between the protonated pyridine nitrogen and the exocyclic amino group of the cation, and the two oxygen atoms of the carboxylate anion of the acid co-former. This interaction is described using graph-set notation as R²₂(8) , indicating a ring motif formed by two hydrogen-bond donors and two acceptors, encompassing eight atoms. researchgate.netacs.org This synthon is exceptionally stable due to the formation of charge-assisted hydrogen bonds. acs.org

In the context of this compound, protonation by a carboxylic acid would yield the N-ethyl-2-aminopyridinium cation. This cation is expected to readily form the R²₂(8) heterosynthon with a carboxylate anion. The fundamental geometry of this synthon is anticipated to be preserved.

| Synthon Name | Graph Set Notation | Description of Interactions | Role in Crystal Packing |

|---|---|---|---|

| 2-Aminopyridinium-Carboxylate Heterosynthon | R²₂(8) | A pair of charge-assisted N-H···O hydrogen bonds between the pyridinium (B92312) and amino groups of the cation and the carboxylate group of the anion. nih.govresearchgate.net | Forms robust dimeric units that are the primary building blocks of the crystal structure. nih.gov |

| Carboxylic Acid Homodimer | R²₂(8) | A pair of O-H···O hydrogen bonds between two carboxylic acid molecules. | Common in co-crystals where proton transfer is incomplete or in acid-rich stoichiometries. |

| Catemer Motif | C(n) | Chain-like motifs, for example, formed by O-H···O hydrogen bonds linking acid anions or N-H···O bonds linking cations and anions into extended chains. nih.gov | Connects the primary R²₂(8) units into one-dimensional tapes or columns. |

The presence of the ethyl group on the exocyclic nitrogen may introduce secondary effects on the supramolecular assembly. For instance, the ethyl group could sterically influence which polymorph is favored or participate in forming weaker C-H···O or C-H···π interactions that link the primary R²₂(8) synthons into more complex two- or three-dimensional networks. While direct experimental evidence for this compound is pending, the established principles of crystal engineering and the known robustness of the R²₂(8) synthon provide a strong basis for predicting its behavior in supramolecular chemistry.

Compound Names

| Abbreviation/Common Name | Chemical Name |

|---|---|

| This compound | N-ethylpyridin-2-amine |

| 2-Aminopyridine | Pyridin-2-amine |

| N-ethyl-2-aminopyridinium | N-ethyl-2-aminopyridin-1-ium |

| 2-aminopyridinium | 2-aminopyridin-1-ium |

Computational Chemistry and Theoretical Studies on N Ethyl 2 Aminopyridine

Quantum Chemical Methodologies (DFT, TD-DFT, B3LYP, B3PW91, M06-L)

The theoretical investigation of pyridine (B92270) derivatives, including compounds structurally related to N-Ethyl-2-aminopyridine, heavily relies on Density Functional Theory (DFT). nih.gov DFT methods are favored for their balance of computational cost and accuracy in predicting molecular properties. Among the various functionals, B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is one of the most commonly used for optimizing molecular structures and calculating vibrational frequencies. nih.govwu.ac.th The B3PW91 functional has also been employed in similar studies. wu.ac.thijesit.com

For studying excited-state properties, such as electronic absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. beilstein-journals.org This approach allows for the prediction of UV-Vis spectra by calculating the energies of electronic transitions. The choice of basis set is also crucial for accuracy, with Pople-style basis sets like 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p) being frequently utilized in these calculations. nih.govijesit.comresearchgate.netnih.gov While specific studies on this compound are not detailed in the provided results, the application of these methodologies to closely related 2-aminopyridine (B139424) derivatives is well-documented. researchgate.nettsijournals.com

Molecular Geometry Optimization

A fundamental step in computational chemistry is molecular geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. mdpi.comarxiv.org This process determines stable conformations and provides key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net For pyridine derivatives, DFT calculations, often using the B3LYP functional, are employed to obtain optimized geometries. nih.govwu.ac.thresearchgate.net

For instance, in studies of related pyridine compounds, the C-C bond lengths within the aromatic ring are typically found to be around 1.39 Å, indicating the characteristic aromatic conjugation. wu.ac.th The C-N bond lengths in the pyridine ring are calculated to be approximately 1.34 Å. wu.ac.th The geometry optimization process for a molecule like this compound would similarly calculate these parameters, along with the specific bond lengths and angles associated with the N-ethyl group. The results of such an optimization would reveal the molecule's three-dimensional shape, including the planarity of the pyridine ring and the orientation of the ethyl substituent. nih.gov

Table 1: Representative Calculated Bond Lengths in Pyridine Derivatives Note: This table presents typical bond lengths from DFT calculations on related pyridine molecules to illustrate the type of data obtained from geometry optimization, not specific values for this compound.

| Bond | Typical Calculated Bond Length (Å) | Reference Compound Type |

|---|---|---|

| C-C (aromatic) | ~1.39 | Substituted Pyridine wu.ac.th |

| C-N (aromatic) | ~1.34 | Substituted Pyridine wu.ac.th |

| C-C (aliphatic) | ~1.53 | Thiazolidine group in a pyridine derivative wu.ac.th |

| C-N (amine) | ~1.36-1.38 | 2-Aminopyridine / Substituted Pyridine researchgate.netmaterialsciencejournal.org |

Electronic Structure Analysis

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and the nature of electronic transitions. ijesit.commaterialsciencejournal.org

A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarizable, while a large gap indicates high stability. nih.gov For various pyridine derivatives, DFT calculations have been used to determine these orbital energies and the corresponding energy gap. nih.govmaterialsciencejournal.org For example, a study on ethyl 5-amino-2-bromoisonicotinate calculated a HOMO-LUMO energy gap of 4.0931 eV. nih.gov The analysis of this compound would involve mapping the electron density of these orbitals to understand charge transfer interactions within the molecule. Typically, in such aminopyridines, the HOMO is delocalized over the electron-rich aminopyridine ring, while the LUMO's location can vary depending on other substituents. materialsciencejournal.org

Table 2: Example Frontier Orbital Energies and Properties Note: This table provides example data from a related molecule to illustrate the concepts, not specific values for this compound.

| Parameter | Example Value | Reference Compound |

|---|---|---|